molecular formula C24H33N5O B2448464 5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877790-34-6

5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2448464
CAS No.: 877790-34-6
M. Wt: 407.562
InChI Key: DGPQYHUVSRSFEN-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, protecting groups, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O/c1-18-22(19-9-6-5-7-10-19)23-26-20(24(2,3)4)17-21(29(23)27-18)25-11-8-12-28-13-15-30-16-14-28/h5-7,9-10,17,25H,8,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPQYHUVSRSFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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